9H-Carbazole-9-carbonitrile
CAS No.: 31892-44-1
Cat. No.: VC7967138
Molecular Formula: C13H8N2
Molecular Weight: 192.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31892-44-1 |
|---|---|
| Molecular Formula | C13H8N2 |
| Molecular Weight | 192.22 g/mol |
| IUPAC Name | carbazole-9-carbonitrile |
| Standard InChI | InChI=1S/C13H8N2/c14-9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8H |
| Standard InChI Key | BJCXJKNBEUVUDV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2C#N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2C#N |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
9H-Carbazole-9-carbonitrile belongs to the carbazole family, which consists of a fused tricyclic system incorporating two benzene rings and a pyrrole ring. The substitution of a nitrile group (-CN) at the 9-position introduces electron-withdrawing characteristics, influencing the compound’s electronic properties. The planar carbazole core, as observed in structurally analogous compounds like 9-p-tolyl-9H-carbazole-3-carbonitrile, exhibits minimal deviation from planarity (root-mean-square deviation = 0.187 Å), a feature critical for π-π stacking in solid-state applications .
Table 1: Key Molecular Descriptors of 9H-Carbazole-9-carbonitrile
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 31892-44-1 | |
| Molecular Formula | ||
| Molecular Weight | 192.22 g/mol | |
| DSSTox Substance ID | DTXSID10503971 |
Spectroscopic and Crystallographic Data
While direct crystallographic data for 9H-Carbazole-9-carbonitrile remains unpublished, studies on related derivatives provide insights. For example, 9-p-tolyl-9H-carbazole-3-carbonitrile crystallizes in a monoclinic system with significant planarity, suggesting that the parent compound may adopt similar packing arrangements . Nuclear magnetic resonance (NMR) data for analogous carbazoles, such as 9-methyl-9H-carbazole-4-carbonitrile, reveal distinct aromatic proton environments, which could guide spectral assignments for the title compound .
Synthesis and Manufacturing Considerations
Reported Synthetic Routes
Physicochemical Properties
Thermal Stability and Phase Behavior
Although melting point data for 9H-Carbazole-9-carbonitrile is unavailable, related compounds such as 9-methyl-9H-carbazole exhibit melting points near 229°C . The nitrile group likely enhances thermal stability due to strong dipole interactions, a hypothesis supported by the high decomposition temperatures of aromatic nitriles.
Solubility and Reactivity
Polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) are expected to dissolve 9H-Carbazole-9-carbonitrile, given the polarity of the nitrile moiety. Its reactivity profile may include:
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Nucleophilic Attack: Susceptibility at the nitrile carbon.
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Electrophilic Substitution: Directed to the carbazole’s aromatic rings, particularly at electron-rich positions.
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are widely employed as host materials in OLEDs due to their high triplet energy levels. The electron-deficient nitrile group in 9H-Carbazole-9-carbonitrile could improve electron transport properties, making it a candidate for blue-emitting layers .
Photocatalytic and Sensing Applications
Nitrile-functionalized carbazoles may serve as ligands in photocatalytic systems or fluorescent sensors. For example, the nitrile group’s coordination capability could stabilize metal centers in dye-sensitized solar cells .
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